molecular formula C10H10ClN3O2 B8611183 ethyl 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

ethyl 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No. B8611183
M. Wt: 239.66 g/mol
InChI Key: HYFLFKYJDNDQQB-UHFFFAOYSA-N
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Patent
US08927557B2

Procedure details

A reaction flask, equipped with a mechanic stirrer, a reflux condenser and a nitrogen bubbler is charged with POCl3 (1200 mL). Ethyl 4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate from example A3 (207.19 g; 1.00 mol) is added in several portions. The carefully stirred suspension is heated to gentle reflux for five hours.
Name
Ethyl 4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Quantity
207.19 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[NH:10][C:9]([CH3:11])=[C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:4]=2[N:5]=[CH:6][N:7]=1.O=P(Cl)(Cl)[Cl:19]>>[CH2:15]([O:14][C:12]([C:8]1[C:4]2[N:5]=[CH:6][N:7]=[C:2]([Cl:19])[C:3]=2[NH:10][C:9]=1[CH3:11])=[O:13])[CH3:16]

Inputs

Step One
Name
Ethyl 4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Quantity
207.19 g
Type
reactant
Smiles
OC=1C2=C(N=CN1)C(=C(N2)C)C(=O)OCC
Step Two
Name
Quantity
1200 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask, equipped with a mechanic stirrer, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The carefully stirred suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for five hours
Duration
5 h

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(NC2=C1N=CN=C2Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.